6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex polycyclic molecule featuring a tricyclic core with fused nitrogen-containing rings. Key structural elements include:
- Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone: A rigid, nitrogen-rich scaffold that likely influences binding interactions and conformational stability.
- An oxolan-2-ylmethyl (tetrahydrofuran-derived) group at the carboxamide nitrogen, enhancing solubility via oxygen-based polarity. A methyl group at position 13 and an imino-oxo moiety at position 6, which may modulate electronic properties and metabolic stability.
Properties
Molecular Formula |
C24H24N6O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H24N6O3/c1-15-6-7-20-28-22-19(24(32)29(20)13-15)10-18(23(31)27-12-17-5-3-9-33-17)21(25)30(22)14-16-4-2-8-26-11-16/h2,4,6-8,10-11,13,17,25H,3,5,9,12,14H2,1H3,(H,27,31) |
InChI Key |
LXKBGMWBEKNWAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5CCCO5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[840The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more stable or reactive intermediates .
Scientific Research Applications
6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Spirocyclic Compounds ()
The synthesis of spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () shares synthetic strategies with the target compound, such as cyclization and amide bond formation. Key differences include:
The pyridinyl group may improve aqueous solubility relative to benzothiazolyl substituents, which are more hydrophobic .
Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () share a nitrogen-rich heterocyclic framework. Comparisons include:
The carboxamide group in the target compound may improve metabolic stability compared to ester-containing analogs, which are prone to hydrolysis .
Analytical Techniques
Biological Activity
The compound 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups including an imino group and a carboxamide moiety. Its molecular formula contributes to its diverse chemical properties which may influence its biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H25N5O3 |
| Molecular Weight | 429.49 g/mol |
| Structure | Tricyclic with oxolan and pyridine rings |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors may modulate signaling pathways, affecting cellular responses.
- DNA Interaction : Potential DNA-binding properties could lead to genotoxic effects or influence gene expression.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxicity Assays
In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 12 |
| A549 (lung) | 20 |
These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the potential use of this compound in treating bacterial infections.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including Suzuki–Miyaura coupling and other functional group transformations. Characterization techniques such as NMR and mass spectrometry have been employed to confirm its structure.
Future Directions
Further research is needed to elucidate the detailed mechanisms by which this compound exerts its biological effects. Investigating structure-activity relationships (SAR) will be crucial for optimizing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
